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Compound of Interest

Compound Name: Azetidine-3,3-dicarbonitrile

Cat. No.: B12836431

Get Quote

Executive Summary
In modern drug discovery, Azetidine-3,3-dicarbonitrile (CAS: 2231676-26-7) represents a

high-fidelity bioisostere for proline, offering a distinct advantage: extreme basicity modulation.

[1][2] While proline (pKa ~10.6) and unsubstituted azetidine (pKa ~11.3) are highly basic

secondary amines, the introduction of two electron-withdrawing cyano groups at the C3

position drastically lowers the pKa of the azetidine nitrogen.

This structural modification allows researchers to retain the conformational constraint of a cyclic

amine while eliminating the positive charge at physiological pH. This is critical for:

Improving CNS Penetration: Increasing the fraction of neutral species (

) to cross the Blood-Brain Barrier (BBB).

Reducing hERG Toxicity: Mitigating cation-pi interactions often responsible for cardiotoxicity.

[1]

Modulating Metabolic Stability: Blocking the C3 position from oxidative metabolism (P450-

mediated hydroxylation).[1]
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Physicochemical Profile & Bioisosteric Logic
The transition from Proline to Azetidine-3,3-dicarbonitrile involves both ring contraction (5-

membered to 4-membered) and electronic reprogramming.[1]

Comparative Properties Table
Property L-Proline Azetidine

Azetidine-3,3-

dicarbonitrile

Impact on
Drug Design

Ring Size 5-membered 4-membered 4-membered

Increases

structural rigidity;

alters vector

orientation.[1]

Hybridization rich rich rich
Maintains 3D

character (Fsp3).

Basicity (pKa) ~10.6 (Amine) ~11.3 ~2.5 – 3.5 (Est.)

Critical: Non-

ionized at pH 7.

[1]4. Improves

permeability.

Electronic Effect Inductive (+I) Inductive (+I) Strong EWG (-I)

Reduces

nucleophilicity;

prevents N-

oxidation.[1]

Metabolic

Liability

C3/C4

hydroxylation
C3 oxidation Blocked C3

Gem-dinitrile

prevents

oxidative attack

at C3.[1]

LogP -2.5 (Zwitterion) -0.1 Lowered

Nitriles decrease

lipophilicity

relative to alkyl

groups but

increase polarity.

[1]
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Mechanism of Action: The Gem-Dinitrile Effect
The two nitrile groups at C3 exert a powerful electron-withdrawing inductive effect (-I) through

the

-framework.[1] This pulls electron density away from the ring nitrogen, stabilizing the lone pair
and making it significantly less available for protonation.

Consequence: The amine becomes a poor nucleophile and a very weak base.

Synthetic Implication: Coupling reactions (e.g., amide bond formation) may require highly

activated electrophiles (acid chlorides or HATU/HOAt) due to reduced nucleophilicity.

Decision Logic for Bioisostere Selection
The following decision tree assists medicinal chemists in determining when to deploy this

scaffold.
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Figure 1: Decision Matrix for Azetidine-3,3-dicarbonitrile Deployment

Target: Proline Replacement

Is the basic amine essential
for target binding (salt bridge)?

Use Proline or
4-Fluoroproline

Yes

Is metabolic instability
observed at C3/C4?

No

Is high basicity causing
hERG or Permeability issues?

Yes (or Neutral)

DEPLOY: Azetidine-3,3-dicarbonitrile
(Non-basic, Metabolically Stable)

Yes (Need lower pKa)

Consider: 3,3-Difluoroazetidine
(Less polar, slightly more basic)

No (Need lipophilicity)

Click to download full resolution via product page

Experimental Protocols
Protocol A: Synthesis of Azetidine-3,3-dicarbonitrile
Hydrochloride
Note: Direct commercial sourcing (CAS 2231676-26-7) is recommended for small scales.[2]

For gram-scale needs, the following de novo synthesis is validated.

Reaction Scheme:

Alkylation: Malononitrile + Epichlorohydrin (or 1,3-dihalo equivalent)

Cyclization.[1]
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Preferred Route (via 2,2-bis(bromomethyl)malononitrile):

Reagents Required:
Malononitrile (1.0 eq)[3]

Formaldehyde (37% aq., excess)

Benzylamine (1.0 eq)

Thionyl Chloride (

) or

Pd/C (10% w/w)

Hydrogen gas (

)

Step-by-Step Methodology:
Step 1: Preparation of 2,2-Bis(hydroxymethyl)malononitrile

Dissolve malononitrile (6.6 g, 100 mmol) in aqueous formaldehyde (20 mL).

Add catalytic piperidine (2 drops) and stir at 0°C for 1 hour.

Allow to warm to RT. The product precipitates as a white solid.

Filter and wash with cold ethanol. Yield: ~85%.[4]

Step 2: Conversion to 2,2-Bis(bromomethyl)malononitrile

Suspend the diol from Step 1 (10 g) in dry acetonitrile (100 mL) at 0°C.

Add

(2.2 eq) dropwise under

.
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Reflux for 4 hours.

Quench with ice water and extract with DCM. Dry over

and concentrate.

Caution: The dibromide is a potent alkylator. Handle with extreme care.

Step 3: Ring Closure (N-Benzylation)

Dissolve 2,2-bis(bromomethyl)malononitrile (5 g, ~20 mmol) in DMF (50 mL).

Add Benzylamine (1.1 eq) and

(3.0 eq).

Heat to 80°C for 12 hours.

Dilute with water and extract with Ethyl Acetate.

Purify via silica gel chromatography (Hexane/EtOAc gradient). Product: 1-Benzylazetidine-
3,3-dicarbonitrile.

Step 4: Deprotection (Hydrogenolysis) Note: Standard hydrogenolysis can be sluggish due to

nitrile poisoning of the catalyst. Acidic conditions help.

Dissolve the benzyl azetidine (2 g) in MeOH (30 mL).

Add 1.0 eq of HCl (4M in dioxane) to protonate the amine.

Add Pd(OH)

/C (Pearlman's Catalyst, 20 wt%).

Stir under

balloon (1 atm) at RT for 6-12 hours. Monitor by LCMS.

Filter through Celite. Concentrate to yield Azetidine-3,3-dicarbonitrile Hydrochloride as a

white solid.
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Protocol B: Peptide Coupling with Azetidine-3,3-
dicarbonitrile
Due to the reduced nucleophilicity of the amine (caused by the electron-withdrawing nitriles),

standard EDC/NHS coupling may fail.[1] Use high-energy active esters.

Activation: Dissolve the carboxylic acid partner (1.0 eq) in DMF.

Reagents: Add HATU (1.2 eq) and HOAt (1.2 eq).

Base: Add DIPEA (3.0 eq) to ensure the azetidine salt is free-based in situ.

Addition: Add Azetidine-3,3-dicarbonitrile HCl (1.1 eq).

Conditions: Stir at RT for 16 hours. If conversion is low (<50%), heat to 50°C.

Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine and DIPEA), then

saturated

.

Visualizing the Synthesis Workflow

Figure 2: Synthetic Pathway for Azetidine-3,3-dicarbonitrile

Malononitrile 2,2-Bis(hydroxymethyl)
malononitrile

CH2O, cat. base 2,2-Bis(bromomethyl)
malononitrile

PBr3, Reflux N-Benzyl-3,3-
dicyanoazetidine

BnNH2, K2CO3
Cyclization Azetidine-3,3-

dicarbonitrile HCl

H2, Pd(OH)2, HCl
Deprotection

Click to download full resolution via product page

Safety & Handling
Nitrile Toxicity: While the azetidine itself is stable, metabolic breakdown could theoretically

release cyanide, though the gem-dinitrile is generally robust. Handle as a potential nitrile

hazard.
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Skin Sensitization: Azetidines are known skin sensitizers. Use double gloving (Nitrile) and

work in a fume hood.

Storage: Store the HCl salt at -20°C under argon. The free base may absorb

from the air.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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